1-(2-Methyl-thiazol-4-YL)-ethylamine
CAS No.: 317830-81-2
Cat. No.: VC3810335
Molecular Formula: C6H10N2S
Molecular Weight: 142.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 317830-81-2 |
|---|---|
| Molecular Formula | C6H10N2S |
| Molecular Weight | 142.22 g/mol |
| IUPAC Name | 1-(2-methyl-1,3-thiazol-4-yl)ethanamine |
| Standard InChI | InChI=1S/C6H10N2S/c1-4(7)6-3-9-5(2)8-6/h3-4H,7H2,1-2H3 |
| Standard InChI Key | IXVBHPYKGWVUDT-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CS1)C(C)N |
| Canonical SMILES | CC1=NC(=CS1)C(C)N |
Introduction
1-(2-Methyl-thiazol-4-YL)-ethylamine is a chemical compound belonging to the class of amines and thiazole derivatives. Its molecular formula is C6H10N2S, and it has a molecular weight of 142.22 g/mol . This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to its unique structure, which includes a thiazole ring with a methyl group and an ethylamine group.
Synthesis and Reactions
1-(2-Methyl-thiazol-4-YL)-ethylamine is typically synthesized through the reaction between 2-methyl-1,3-thiazole and an appropriate ethylamine derivative. The conditions for these reactions, including temperature, pressure, and solvent choice, are critical for achieving optimal yield and purity.
Biological Activity and Applications
This compound may interact with enzymes or receptors within biological pathways, modulating their activity. Its precise mechanisms depend on the context of use but generally involve alterations in enzyme kinetics or receptor signaling pathways. Further studies are necessary to elucidate specific targets and pathways influenced by this compound.
Research Findings and Potential Uses
1-(2-Methyl-thiazol-4-YL)-ethylamine is valuable in both academic research and industrial applications due to its unique structure and potential to participate in diverse chemical reactions. Its applications in medicinal chemistry and drug development are particularly promising, given its ability to interact with biological targets.
Safety and Handling
While specific safety data for 1-(2-Methyl-thiazol-4-YL)-ethylamine is not widely available, compounds with similar structures may pose risks such as skin irritation or toxicity. Handling should be done with caution, following standard laboratory safety protocols.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume